

Cysteine Monohydrate in Aqueous Solutions: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cysteine monohydrate*

Cat. No.: *B606905*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **cysteine monohydrate** in aqueous solutions. Understanding these core physicochemical properties is critical for the effective formulation, handling, and application of cysteine-containing solutions in research and pharmaceutical development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Solubility of Cysteine Monohydrate

Cysteine monohydrate's solubility in aqueous solutions is significantly influenced by both temperature and pH. As a zwitterionic amino acid, its solubility is lowest near its isoelectric point ($pI \approx 5.1$) and increases substantially in more acidic or alkaline conditions.^{[1][2]} The hydrochloride salt form of L-cysteine offers enhanced solubility compared to the free amino acid.^[1]

Solubility in Water at Various Temperatures

The solubility of L-cysteine in water generally increases with temperature. While extensive datasets for the monohydrate form are not readily available in a consolidated format, the trend for L-cysteine provides a strong indication of this behavior.

Temperature (°C)	Solubility of L-Cysteine (g/100 mL)
20	16.0[3]
25	28.0[3]

Table 1: Solubility of L-Cysteine in Water at Different Temperatures.

It has also been reported that L-cysteine hydrochloride monohydrate is highly soluble in water, with a value as high as 650 mg/mL at 20°C.[1][2] Another source indicates a solubility of 1 M at 20°C for L-cysteine hydrochloride monohydrate, which corresponds to approximately 175.6 g/L.

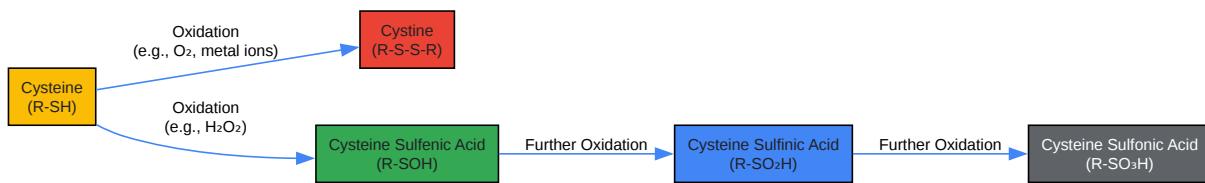
Influence of pH on Solubility

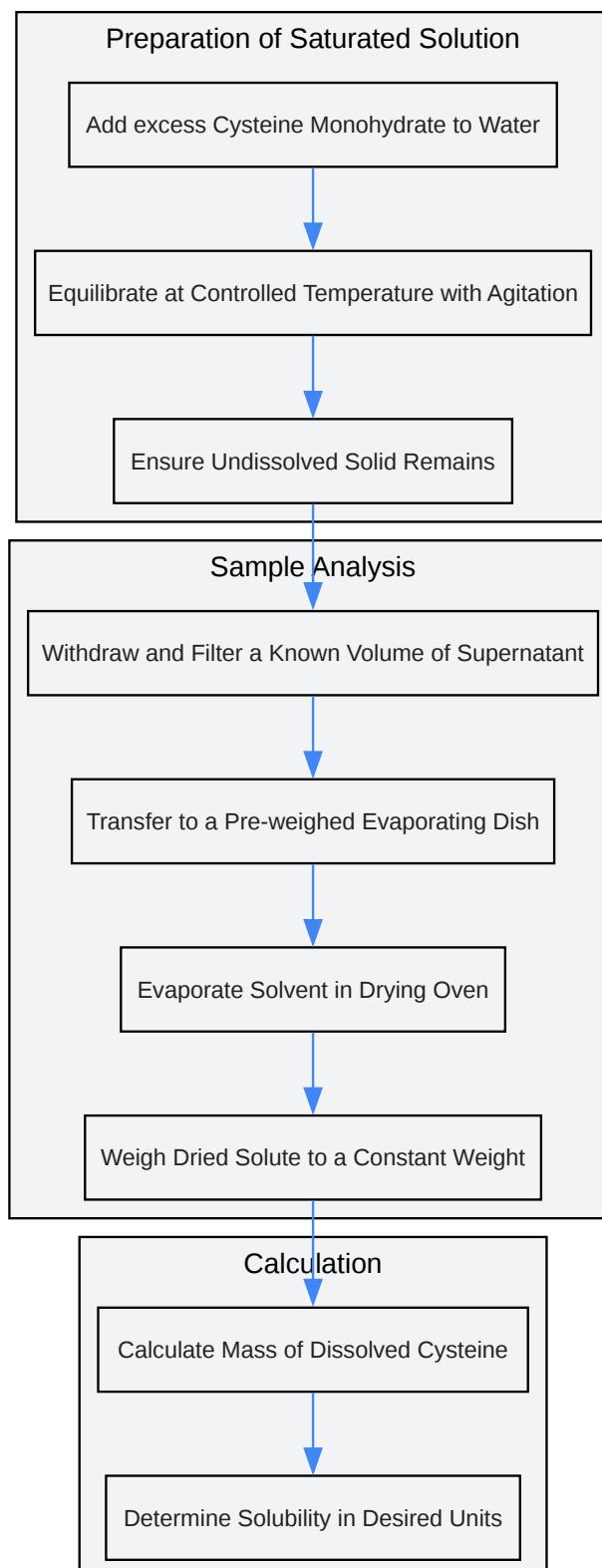
The pH of the aqueous solution is a critical determinant of **cysteine monohydrate** solubility. The protonation state of the amino and carboxyl groups, as well as the thiol side chain, dictates the molecule's net charge and its interaction with water molecules. Dissolving L-cysteine hydrochloride monohydrate in acidic (pH < 2) or alkaline (pH > 8) conditions significantly improves its solubility.[1][2]

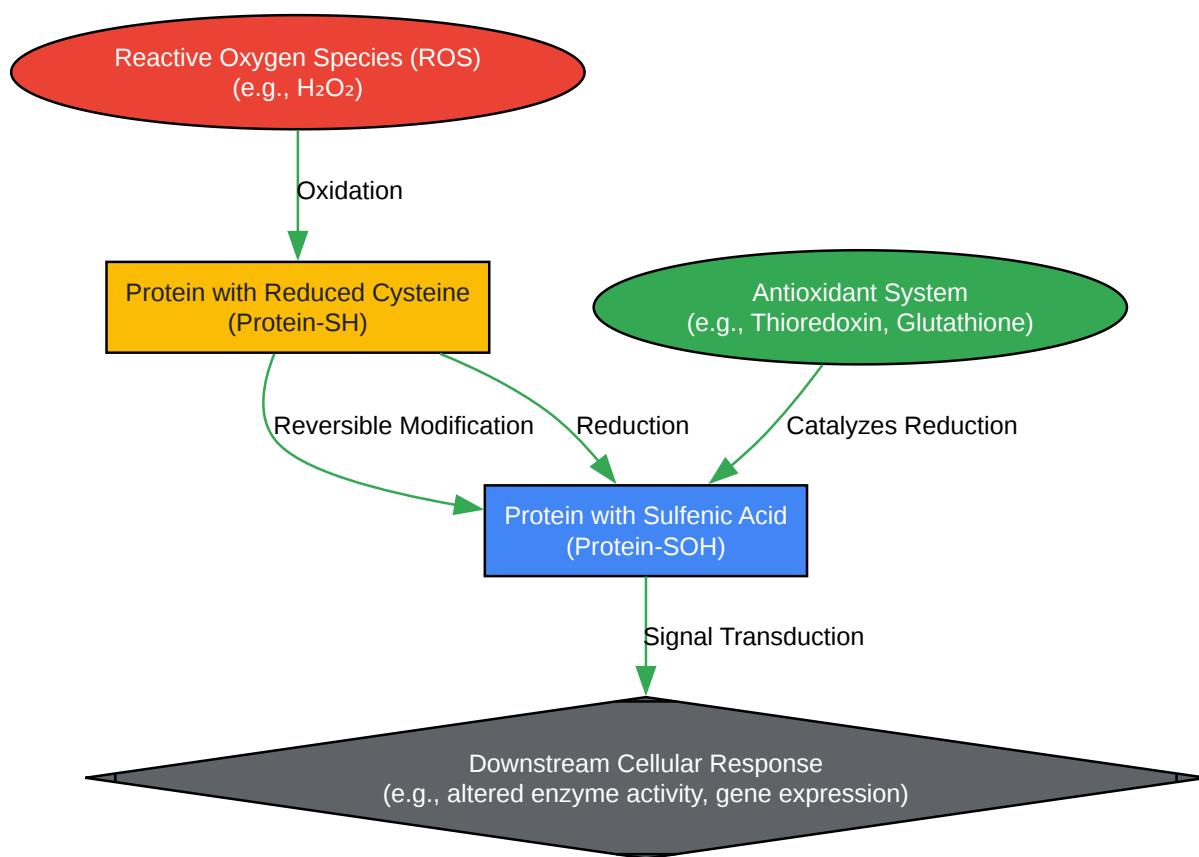
While a comprehensive table for **cysteine monohydrate** is not available, data for the closely related L-cystine (the oxidized dimer of cysteine) clearly illustrates the pH-dependent solubility profile typical for such amino acids.

pH	Solubility of L-Cystine (mol/dm ³)
1.00	0.02365
1.41	0.00617
1.93	0.00212
2.47	0.00116
4.16	0.00085
5.50	0.00084
7.00	0.00085
9.28	0.00087

Table 2: Experimentally determined solubilities of L-cystine in aqueous solutions without added salt at 25°C as a function of pH.[\[4\]](#) This table illustrates the general trend of amino acid solubility being lowest near the isoelectric point and increasing at more acidic or basic pH values.


Stability of Cysteine Monohydrate in Aqueous Solutions


The primary route of degradation for cysteine in aqueous solutions is oxidation, particularly the formation of the disulfide-linked dimer, L-cystine.[\[1\]\[2\]](#) L-cystine is significantly less soluble than cysteine at neutral pH and can precipitate out of solution.[\[1\]](#) This oxidation is accelerated by several factors, including:


- pH: The rate of oxidation increases at neutral to alkaline pH.[\[3\]\[5\]](#) Cysteine is more stable in acidic solutions.[\[3\]\[6\]](#)
- Presence of Oxygen: Dissolved oxygen is a key oxidant.[\[1\]](#)
- Metal Ions: Trace metal ions, such as copper (Cu^{2+}), can catalyze the oxidation process.[\[7\]](#)

Degradation Pathways

The thiol group of cysteine is highly reactive and susceptible to oxidation. The initial and most common oxidation product is cystine. Further oxidation can lead to the formation of sulfenic (R-SOH), sulfinic ($\text{R-SO}_2\text{H}$), and sulfonic ($\text{R-SO}_3\text{H}$) acids.[\[8\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. L-(+)-Cysteine | C₃H₇NO₂S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cysteine Monohydrate in Aqueous Solutions: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606905#cysteine-monohydrate-solubility-and-stability-in-aqueous-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com